Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride
Description
Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate hydrochloride is a spirocyclic compound featuring a bicyclic structure with fused oxa (oxygen) and aza (nitrogen) rings. The molecule includes a methyl ester group attached via an acetate linker, which enhances its utility as an intermediate in pharmaceutical synthesis. Its spiro[3.5]nonane core introduces conformational rigidity, making it valuable for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes requiring constrained geometries .
Properties
IUPAC Name |
methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-9(12)5-8-6-11-10(7-14-8)3-2-4-10;/h8,11H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFCNFZCPWZFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNC2(CCC2)CO1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures. Biology: Medicine: The compound may be explored for its therapeutic potential, including its use as a precursor for drug development. Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound is compared to structurally related spirocyclic amines and esters based on heteroatom positioning, substituents, and applications (Table 1).
Table 1: Structural and Functional Comparison
Analysis of Structural Variations
- Heteroatom Positioning : Swapping oxygen and nitrogen positions (e.g., 8-oxa-5-aza vs. 5-oxa-8-aza) alters electronic properties and hydrogen-bonding capacity, impacting receptor binding .
- Spiro Ring Size : Compounds with smaller spiro cores (e.g., spiro[2.5]octane derivatives) exhibit reduced steric hindrance but lower conformational stability .
Research Findings and Trends
- Similarity Scores : Computational analyses (e.g., Tanimoto coefficients) indicate moderate similarity (0.66–0.74) between the target compound and diazaspiro derivatives, reflecting differences in heteroatom placement and functional groups .
- Market Availability: Many spirocyclic hydrochlorides are discontinued (e.g., CymitQuimica’s 8-oxa-5-azaspiro[3.5]nonane HCl), suggesting challenges in large-scale synthesis or stability .
- Emerging Applications: Spiro[3.5]nonane derivatives are increasingly used in covalent inhibitor design, leveraging their rigid scaffolds to improve target selectivity .
Biological Activity
Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate; hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which includes both oxaspiro and azaspiro moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antiviral properties. The molecular formula is C₉H₁₆ClNO₃, with a molecular weight of approximately 221.68 g/mol .
Synthesis
The synthesis of methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate; hydrochloride typically involves several key reactions:
- Formation of Spirocyclic Structure : The initial step often includes the condensation of specific precursors, followed by cyclization reactions.
- Oxidative Cyclization : This step may utilize reagents such as Oxone® in an acidic medium to facilitate the formation of the spirocyclic framework .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate; hydrochloride has shown potential against a range of microbial pathogens. Studies have indicated that it may inhibit the growth of certain bacteria and fungi, suggesting its utility in developing new antimicrobial agents .
Antiviral Properties
Preliminary investigations have suggested that this compound may possess antiviral activity. Its structural features could enhance interactions with viral targets, potentially modulating viral replication processes .
The biological activity of methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate; hydrochloride is believed to be linked to its unique structural characteristics:
- Interaction with Biological Targets : The oxaspiro and azaspiro components may interact with enzymes or receptors, influencing their activity.
- Modulation of Enzyme Activity : Evidence suggests that this compound may modulate enzyme functions, which could be pivotal in its antimicrobial and antiviral effects .
Comparative Analysis
A comparison with similar compounds highlights the unique features of methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate; hydrochloride:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride | Similar spirocyclic structure but different functional groups | 0.79 |
| Methyl 2-{8-oxa-5-azaspiro[3.5]nonan-7-yl}acetate | Contains a methyl ester group instead of acetic acid | 0.79 |
| 2-Oxa-7-azaspiro[4.5]decane hydrochloride | Different spirocyclic structure and functional groups | 0.78 |
| 2-Oxa-8-azaspiro[4.5]decane hydrochloride | Similar spirocyclic framework but distinct substituents | 0.78 |
| 2-Azaspiro[3.3]heptan-6-ol hydrochloride | Different core structure but similar nitrogen-containing ring | 0.74 |
This comparison illustrates how the specific arrangement of oxaspiro and azaspiro moieties in methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate; hydrochloride contributes to its distinct biological properties compared to other compounds .
Case Studies
Recent studies have investigated the biological effects of methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate; hydrochloride in various contexts:
- Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Investigation into Antiviral Mechanisms : Another study focused on the antiviral properties, revealing that methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate; hydrochloride could inhibit viral replication in vitro, suggesting mechanisms that warrant further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
